Cas no 64781-70-0 (2H-Pyrazolo[3,4-b]pyridin-3-amine)

2H-Pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a fused pyrazole-pyridine core with an amine functional group at the 3-position. This structure imparts significant versatility in medicinal chemistry and material science applications. Its rigid bicyclic framework enhances binding affinity in molecular interactions, making it a valuable scaffold for drug discovery, particularly in kinase inhibitor design and other therapeutic targets. The amine group offers a reactive handle for further derivatization, enabling the synthesis of diverse analogs. High purity and well-defined synthetic routes ensure reproducibility for research and development. Its stability and synthetic accessibility further contribute to its utility in advanced chemical studies.
2H-Pyrazolo[3,4-b]pyridin-3-amine structure
64781-70-0 structure
Product Name:2H-Pyrazolo[3,4-b]pyridin-3-amine
CAS No:64781-70-0
MF:C6H6N4
MW:134.13863992691
CID:1115386
PubChem ID:241369
Update Time:2025-11-02

2H-Pyrazolo[3,4-b]pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyrazolo[3,4-b]pyridin-3-amine
    • 1H-Pyrazolo[3,4-b]pyridin-3-amine
    • 3-amino-1H-pyrazolo<3,4-b>pyridine
    • 1h-pyrazolo[3,4-b]pyridine-3-amine
    • AC-24355
    • Q-103493
    • SCHEMBL174642
    • 64781-70-0
    • NSC48665
    • F3284-8132
    • MFCD04113611
    • DB-002019
    • EN300-26128
    • ALBB-004826
    • NSC-48665
    • 3-amino-1h-pyrazolo[3,4-b]pyridine
    • 3-Amino-7-azaindazole, 97%
    • PB23388
    • 2X-0703
    • CS-M2176
    • A835790
    • AM20061434
    • G10019
    • 3-amino-1H-pyrazolopyridine
    • AKOS006223902
    • DB-330351
    • DTXSID30986904
    • 1h-pyrazol[3,4]pyridin-3-amine
    • 3-aminopyrazolo[3,4-b]pyridine
    • 3-Amino-pyrazolo[3,4-b]pyridine
    • AKOS000320222
    • 3-amino-2h-pyrazolo[3,4-b]pyridine
    • CS-0356764
    • Z221429914
    • CHEMBL1817865
    • STK261926
    • 1H-Pyrazolo[3,4-b]pyridin-3-ylamine
    • SY007922
    • BBL012473
    • Fluvoxamine EP Impurity J
    • 6752-16-5
    • MDL: MFCD04113611
    • Inchi: 1S/C6H6N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H3,7,8,9,10)
    • InChI Key: LUAQTQAFUORQHV-UHFFFAOYSA-N
    • SMILES: N1C(=C2C=CC=NC2=N1)N

Computed Properties

  • Exact Mass: 134.059
  • Monoisotopic Mass: 134.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6A^2
  • XLogP3: 0.5

Experimental Properties

  • Color/Form: White powder
  • Density: 1.48
  • Melting Point: 189-192°C
  • Boiling Point: 406.7 °C at 760 mmHg
  • Flash Point: 228.7 °C
  • Refractive Index: 1.806
  • PSA: 67.59000
  • LogP: 1.12130

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Additional information on 2H-Pyrazolo[3,4-b]pyridin-3-amine

2H-Pyrazolo[3,4-b]pyridin-3-amine (CAS No. 64781-70-0): A Versatile Heterocyclic Compound with Promising Applications

2H-Pyrazolo[3,4-b]pyridin-3-amine (CAS No. 64781-70-0) is a nitrogen-rich heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This bicyclic structure combines the features of both pyrazole and pyridine rings, offering unique electronic and steric properties that make it valuable for diverse applications. The compound's molecular formula is C6H6N4, with a molecular weight of 134.14 g/mol.

The growing interest in pyrazolo[3,4-b]pyridine derivatives stems from their remarkable biological activities and potential as building blocks for advanced materials. Researchers are particularly focused on developing novel 2H-Pyrazolo[3,4-b]pyridin-3-amine analogs for drug discovery, given their structural similarity to purine bases in DNA and RNA. This similarity allows for interesting interactions with biological targets, making them promising candidates for therapeutic applications.

Recent studies highlight the compound's potential in addressing current medical challenges. The COVID-19 pandemic has accelerated research into antiviral compounds, and 2H-Pyrazolo[3,4-b]pyridin-3-amine scaffolds are being investigated for their ability to inhibit viral replication enzymes. Additionally, with the rising global focus on neurological disorders, researchers are exploring this compound's derivatives as potential modulators of neurotransmitter systems.

In material science, the pyrazolo[3,4-b]pyridine core demonstrates interesting photophysical properties. Scientists are developing organic light-emitting diodes (OLEDs) and other optoelectronic devices incorporating this structure. The compound's ability to form stable complexes with various metal ions also makes it valuable for creating advanced catalysts and sensors.

The synthesis of 2H-Pyrazolo[3,4-b]pyridin-3-amine typically involves cyclocondensation reactions starting from appropriately substituted pyridine or pyrazole precursors. Recent advancements in green chemistry have led to more sustainable synthetic routes, reducing environmental impact while maintaining high yields. These developments align with the growing demand for eco-friendly chemical processes in the pharmaceutical industry.

Analytical characterization of pyrazolo[3,4-b]pyridine derivatives employs various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are crucial for research and development applications. The crystalline form of 2H-Pyrazolo[3,4-b]pyridin-3-amine has been extensively studied to understand its solid-state properties and potential polymorphic behavior.

In drug discovery, the 2H-Pyrazolo[3,4-b]pyridin-3-amine scaffold serves as a privileged structure for designing kinase inhibitors. Many protein kinases involved in cancer signaling pathways can be effectively targeted by molecules containing this core structure. Researchers are particularly interested in developing selective inhibitors that minimize off-target effects while maintaining potency against disease-related kinases.

The compound's solubility and stability profile make it suitable for various formulation approaches. Recent studies have explored nanoparticle formulations of pyrazolo[3,4-b]pyridine derivatives to enhance bioavailability and targeted delivery. These advancements address one of the key challenges in developing effective pharmaceutical agents from this chemical class.

Market trends indicate growing demand for 2H-Pyrazolo[3,4-b]pyridin-3-amine and its derivatives, particularly from pharmaceutical companies engaged in oncology and CNS drug development. The compound's versatility as a building block has led to increased patent activity, with numerous applications filed in recent years covering novel synthetic methods and therapeutic applications.

Safety assessments of pyrazolo[3,4-b]pyridine compounds suggest favorable toxicological profiles for many derivatives, though comprehensive studies are ongoing. Researchers emphasize the importance of structure-activity relationship studies to optimize both efficacy and safety parameters when developing new analogs for specific applications.

Future research directions for 2H-Pyrazolo[3,4-b]pyridin-3-amine include exploration of its potential in agrochemicals and as a ligand in coordination chemistry. The compound's ability to form stable metal complexes opens possibilities for catalytic applications and materials with unique magnetic or electronic properties.

For researchers working with pyrazolo[3,4-b]pyridine derivatives, proper storage conditions are essential to maintain compound stability. Recommendations typically include protection from light and moisture, with storage at controlled temperatures. These precautions ensure the integrity of the material for experimental use and long-term studies.

The scientific community continues to uncover new applications for 2H-Pyrazolo[3,4-b]pyridin-3-amine, driven by its structural versatility and demonstrated biological activities. As synthetic methodologies advance and biological screening technologies improve, this compound class is poised to make significant contributions to multiple scientific and technological fields.

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